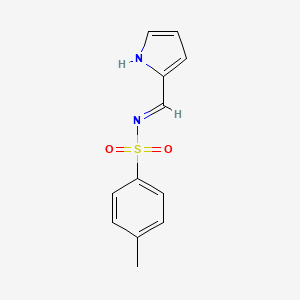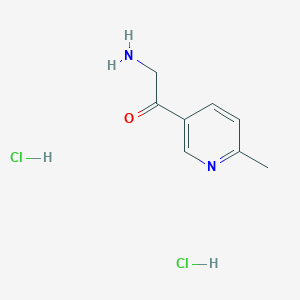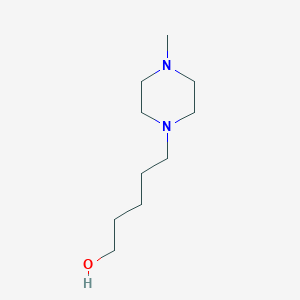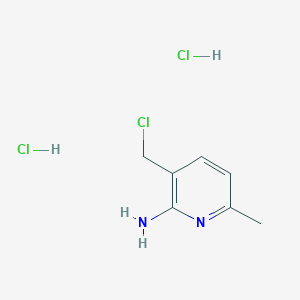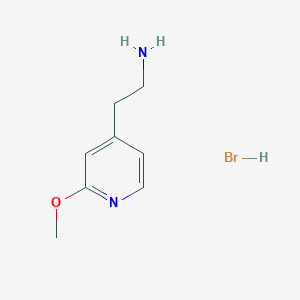
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Alkylation: The 2-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Hydrobromide Formation: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to ensure the desired purity and yield. The process may also include crystallization and drying steps to obtain the final product in a solid form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- ®-1-(2-Methoxypyridin-4-yl)ethanamine
- 2-(4-Methyl-1-piperazinyl)ethanamine
Uniqueness
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is unique due to its specific combination of a methoxy group and an ethanamine side chain attached to the pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H13BrN2O |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
2-(2-methoxypyridin-4-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C8H12N2O.BrH/c1-11-8-6-7(2-4-9)3-5-10-8;/h3,5-6H,2,4,9H2,1H3;1H |
InChI-Schlüssel |
LVCGHMGYYMCBDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)CCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



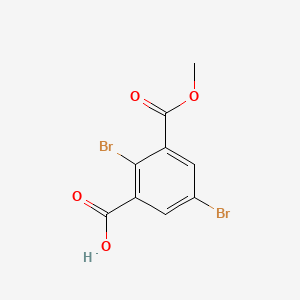

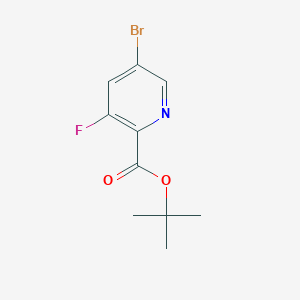
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
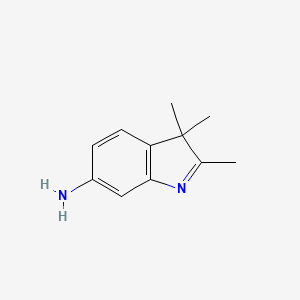
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
